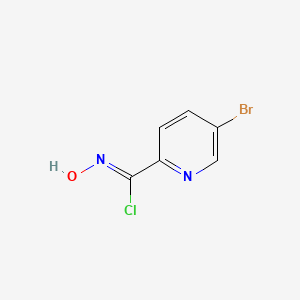

5-Bromo-N-hydroxypicolinimidoyl chloride

Descripción

5-Bromo-N-hydroxypicolinimidoyl chloride is a halogenated heterocyclic compound featuring a pyridine backbone substituted with a bromine atom at the 5-position, an imidoyl chloride group (-N=C-Cl), and a hydroxylamine (-NH-OH) moiety. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amidines, hydrazides, and coordination complexes. Its bromine substituent enhances electrophilicity, making it a versatile precursor for cross-coupling reactions and nucleophilic substitutions. The hydroxylamine group contributes to its chelating properties, enabling applications in metallurgy and catalysis .

Propiedades

IUPAC Name |

(2Z)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDNIGSLIWGZNV-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1Br)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride involves several steps. One common method includes the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridinecarbonyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to yield this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Análisis De Reacciones Químicas

5-Bromo-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted picolinimidoyl derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of water, it can hydrolyze to form 5-bromo-2-pyridinecarboxylic acid and hydroxylamine.

Common reagents used in these reactions include thionyl chloride, hydroxylamine hydrochloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5-Bromo-N-hydroxypicolinimidoyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

Biology: The compound is studied for its potential antibacterial properties and its role in inhibiting bacterial growth.

Medicine: Research is ongoing to explore its use in developing new antibacterial agents for treating infections.

Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of 5-Bromo-N-hydroxypicolinimidoyl chloride involves its interaction with bacterial enzymes and proteins. The compound inhibits bacterial growth by interfering with essential biochemical pathways, leading to the disruption of cell wall synthesis and other vital processes. The molecular targets include bacterial enzymes involved in cell wall biosynthesis and other metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The structural analogs of 5-bromo-N-hydroxypicolinimidoyl chloride can be categorized based on substituent variations on the pyridine ring, functional group modifications, or halogen replacements. Below is a detailed comparison with key analogs identified in chemical databases and literature:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Electrophilicity and Reactivity: The bromine atom in this compound significantly increases electrophilicity compared to non-halogenated analogs like 5-methylpicolinimidamide hydrochloride. This property facilitates nucleophilic aromatic substitutions, which are less feasible in methyl-substituted derivatives . The hydroxylamine group enables unique coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺), a feature absent in trifluoromethyl or amide-containing analogs .

Steric and Electronic Effects :

- 6-Methylpicolinimidamide hydrochloride exhibits reduced reactivity in cross-coupling reactions due to steric hindrance at the 6-position, unlike the 5-bromo analog, which retains accessibility for electrophilic attack .

- The trifluoromethyl group in 3-(trifluoromethyl)picolinimidamide enhances electron-withdrawing effects, making it more acidic but less reactive in radical reactions compared to brominated analogs .

Biological Activity: Derivatives like 2-amino-5-bromo-6-methyl nicotinamide demonstrate enhanced bioactivity (e.g., antiviral properties) due to the synergistic effect of bromine and amino groups.

Actividad Biológica

5-Bromo-N-hydroxypicolinimidoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and antimicrobial efficacy. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromopicolinic acid derivatives with hydroxylamine and subsequent chlorination. The process can be summarized as follows:

- Starting Materials : 5-bromopicolinic acid, hydroxylamine hydrochloride, and thionyl chloride.

- Reaction Steps :

- React 5-bromopicolinic acid with hydroxylamine to form the corresponding oxime.

- Treat the oxime with thionyl chloride to produce this compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly its effects on various cancer cell lines.

-

Cell Lines Tested :

- Non-small cell lung cancer (NSCLC) lines: H441 and A549.

- Breast cancer line: MCF-7.

- Findings :

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest.

- Apoptotic Markers :

- Cell Cycle Analysis :

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent.

- Microbial Strains Tested : Various strains including Klebsiella pneumoniae.

- Minimum Inhibitory Concentration (MIC) : Reported MIC values indicate effective inhibition at low concentrations, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds within the same chemical class, providing insights into their therapeutic potential:

- Case Study on Anticancer Activity :

- Research on Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.